molecular formula C6H13NO3 B070485 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol CAS No. 188905-40-0

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol

Cat. No.: B070485
CAS No.: 188905-40-0
M. Wt: 147.17 g/mol
InChI Key: UBVOJPDDTVFNFJ-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol typically involves the reaction of 1-methylpyrrolidine with formaldehyde and a suitable reducing agent. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the hydroxymethyl and diol groups. The reaction is usually carried out at controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high efficiency and cost-effectiveness. The use of environmentally friendly reagents and solvents is also a key consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler alcohol derivatives.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and diol groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The compound may also act as a substrate or inhibitor in enzymatic reactions, modulating biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    2-(Hydroxymethyl)pyrrolidine-3,4-diol: Lacks the methyl group at the nitrogen atom.

    1-Methylpyrrolidine-3,4-diol: Lacks the hydroxymethyl group.

    2-(Hydroxymethyl)-1-methylpyrrolidine: Lacks the diol groups.

Uniqueness

2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol is unique due to the presence of both hydroxymethyl and diol groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVOJPDDTVFNFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol
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2-(Hydroxymethyl)-1-methylpyrrolidine-3,4-diol
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